molecular formula C12H13N3O B7494415 N-phenyl-2-pyrazol-1-ylpropanamide

N-phenyl-2-pyrazol-1-ylpropanamide

Cat. No.: B7494415
M. Wt: 215.25 g/mol
InChI Key: HPILDFIHIQPFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-pyrazol-1-ylpropanamide is a synthetic compound featuring a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological profile . Pyrazole-containing compounds are extensively researched for their wide range of pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties . Several pyrazole-based molecules, such as the anti-inflammatory drug celecoxib and the anticancer agent crizotinib, have achieved clinical success, underscoring the therapeutic potential of this structural class . This compound is intended for research applications only and is a valuable building block for investigating new biologically active molecules. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a reference standard in analytical studies, or as a synthetic intermediate for creating more complex chemical entities.

Properties

IUPAC Name

N-phenyl-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(15-9-5-8-13-15)12(16)14-11-6-3-2-4-7-11/h2-10H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPILDFIHIQPFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-alkynones. For example, Popov et al. demonstrated that α,β-alkynones react with hydrazine hydrate in ethanol under reflux to form 3-substituted pyrazoles. Adapting this approach, 2-pyrazol-1-ylpropanamide precursors can be synthesized by substituting the diketone with a propanamide derivative.

Reaction Conditions :

  • Hydrazine Hydrate : Acts as a cyclizing agent.

  • Solvent : Ethanol or methanol under reflux (80–100°C).

  • Time : 6–12 hours.

Yields for analogous pyrazole formations range from 58% to 67%, depending on substituent electronic effects.

Amide Bond Formation

The propanamide backbone is introduced via coupling reactions. While EDCI/HOBt-mediated couplings are common, alternative methods include:

  • Schotten-Baumann Reaction : Reacting pyrazole-containing carboxylic acids with aniline in the presence of thionyl chloride (SOCl₂) to form acyl chlorides, followed by amidation.

  • Direct Aminolysis : Using aniline and esters under basic conditions (e.g., K₂CO₃ in DMF).

Optimization :

  • Catalyst : Al₂O₃ in solid-state reactions improves selectivity by minimizing side reactions.

  • Molar Ratios : A 2:1 ratio of pyrazole to propanamide precursor enhances yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. Rastogi et al. reported a 91% yield improvement for pyrazole derivatives using microwave-assisted methods compared to conventional heating.

Procedure

  • Reactants : 2-Pyrazol-1-ylpropanoic acid and aniline.

  • Coupling Agent : DCC (dicyclohexylcarbodiimide) or HATU.

  • Conditions :

    • Power : 350 W.

    • Time : 5–7 minutes.

    • Solvent : Solvent-free or minimal ethanol.

Advantages :

  • Efficiency : 85–92% yield in <10 minutes.

  • Purity : Reduced byproducts due to uniform heating.

Solid-State Catalysis Using Al₂O₃

Alumina (Al₂O₃) serves as a heterogeneous catalyst, enabling solvent-free synthesis. A study by MDPI demonstrated a 52% yield for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one using Al₂O₃ at room temperature. Adapting this method for N-phenyl-2-pyrazol-1-ylpropanamide involves:

Reaction Setup

  • Grinding : Mechanochemical mixing of pyrazole and propanamide precursors with Al₂O₃.

  • Time : 24 hours at room temperature.

  • Purification : Column chromatography (n-hexane/ethyl ether gradient).

Key Considerations :

  • Catalyst Loading : 10-fold weight excess of Al₂O₃ maximizes surface area.

  • Limitations : Moderate yields (50–60%) due to steric hindrance from the phenyl group.

Vilsmeier-Haack Formylation for Functionalized Intermediates

The Vilsmeier-Haack reaction introduces formyl groups to pyrazoles, enabling subsequent functionalization. Popov et al. optimized this method using DMF and POCl₃ at 120°C for 1 hour, achieving 67% yield for 1H-pyrazole-4-carbaldehydes. For this compound:

Modified Protocol

  • Formylation : React 2-pyrazol-1-ylpropanamide with DMF/POCl₃.

  • Reductive Amination : Convert the aldehyde to an amine intermediate.

  • Amidation : Couple with aniline using standard methods.

Challenges :

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents hinder formylation.

  • Side Reactions : Dehydrochlorination may occur, requiring careful monitoring.

Comparative Analysis of Methods

Method Conditions Yield Time Catalyst
Conventional HeatingEtOH, reflux, 6–12h58–67%HoursNone
Microwave-Assisted350W, solvent-free, 5–7min85–92%MinutesDCC/HATU
Solid-State CatalysisAl₂O₃, rt, 24h50–60%DaysAl₂O₃
Vilsmeier-HaackDMF/POCl₃, 120°C, 1h60–67%HoursPOCl₃

Key Findings :

  • Microwave Synthesis offers the highest efficiency and yield.

  • Solid-State Methods are eco-friendly but require longer durations.

  • Vilsmeier-Haack is ideal for functionalized derivatives but sensitive to substituents .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazines, and substituted pyrazoles, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

N-phenyl-2-pyrazol-1-ylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-phenyl-2-pyrazol-1-ylpropanamide with its analogs, focusing on structural modifications, physicochemical properties, and inferred biological implications.

Structural Analog: N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide

This compound differs by the addition of an aminomethyl (-CH₂NH₂) substituent at the 3-position of the phenyl ring (Table 1).

Table 1: Structural and Physicochemical Comparison

Property This compound N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide
Molecular Formula C₁₂H₁₃N₃O C₁₃H₁₆N₄O
Molecular Weight (g/mol) 215.25* 244.29
Substituent on Phenyl Ring None 3-aminomethyl
Hydrogen-Bond Donors 1 (amide NH) 2 (amide NH + aminomethyl NH₂)
Calculated LogP** ~2.1 ~1.5

Calculated based on molecular formula.
*
Estimated using fragment-based methods (e.g., XLogP3).

Key Findings:

Polarity and Solubility: The 3-aminomethyl group increases polarity due to the additional amine (-NH₂), likely enhancing aqueous solubility compared to the unsubstituted phenyl analog. This modification may improve pharmacokinetic properties, such as oral bioavailability .

For example, in kinase inhibitors, such groups often interact with ATP-binding pockets.

Lipophilicity: The reduced LogP of the aminomethyl derivative (estimated ~1.5 vs. ~2.1) suggests lower membrane permeability but better solubility—a trade-off critical for drug design.

Broader Structural Analog Comparisons

Table 2: Comparison with Marketed Pyrazole Derivatives

Compound Structure Key Differences Clinical Use
Celecoxib Pyrazole with sulfonamide Sulfonamide substituent COX-2 inhibitor (NSAID)
Rimonabant Pyrazole with dichlorophenyl Dichlorophenyl group CB1 receptor antagonist
This compound Propanamide backbone Amide linker, no sulfonamide Research compound*

*Inferred from structural features.

Key Trends:
  • Substituent Effects: Electron-withdrawing groups (e.g., sulfonamide in celecoxib) enhance target selectivity but may increase toxicity.
  • Backbone Flexibility : The propanamide chain may confer conformational adaptability compared to rigid scaffolds (e.g., rimonabant’s piperidine ring).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing N-phenyl-2-pyrazol-1-ylpropanamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with propanamide intermediates. Key steps include:

Amide bond formation : Use coupling agents like EDCI/HOBt for efficient amidation .

Reaction temperature : Maintain 0–5°C during sensitive steps (e.g., nitration or substitution) to avoid side reactions .

Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) resolves intermediates, while recrystallization in ethanol ensures final-product purity .
Analytical validation via 1H^1H-NMR (e.g., pyrazole proton signals at δ 7.8–8.2 ppm) and LC-MS (M+H⁺ peak matching molecular weight) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., pyrazole C-H coupling patterns) and confirm regiochemistry .
  • X-ray Crystallography : Use SHELX for structure refinement . Mercury CSD aids in visualizing intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragments (e.g., loss of phenyl groups at m/z ~105) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Address this by:

Standardized Assays : Use isogenic cell lines and fixed incubation times (e.g., 24–48 hours) .

Dose-Response Curves : Generate IC₅₀ values across 3–5 replicates to assess reproducibility .

Target Validation : Employ CRISPR knockout models to confirm specificity for hypothesized receptors (e.g., kinase targets) .
Computational docking (e.g., AutoDock Vina) can predict binding modes and guide mechanistic studies .

Q. What strategies optimize the stability of this compound under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH Stability : Test compound integrity in buffers (pH 2–9) via HPLC over 24 hours. Amide bonds are prone to hydrolysis at extremes .
  • Metabolic Resistance : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated degradation .
  • Formulation : Use lipid-based nanoemulsions to enhance solubility and bioavailability .

Q. How can crystallographic data clarify discrepancies in molecular conformation predictions for this compound?

  • Methodological Answer : Discrepancies between computational (DFT) and experimental structures can be resolved by:

High-Resolution Crystallography : Refine data with SHELXL to achieve R-factors < 0.05 .

Torsion Angle Analysis : Compare calculated (Mercury CSD) vs. observed dihedral angles of the pyrazole-propanamide linkage .

Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .

Data Contradiction Analysis

Q. Why might this compound exhibit variable inhibitory activity across kinase assays?

  • Methodological Answer : Variability often stems from:
  • ATP Concentration : High ATP levels (>1 mM) reduce inhibitor efficacy in kinase assays .
  • Allosteric vs. Competitive Binding : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mode .
  • Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Experimental Design Recommendations

Parameter Recommendation References
Synthetic Yield Optimize via microwave-assisted synthesis (60°C, 30 min)
Biological Assays Include positive controls (e.g., staurosporine)
Structural Analysis Combine SC-XRD with DFT (B3LYP/6-31G*) for validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.